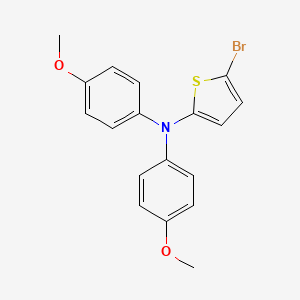
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine is an organic compound that belongs to the class of arylamines This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and two 4-methoxyphenyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of N,N-bis(4-methoxyphenyl)amine: This intermediate is synthesized by reacting 4-methoxyaniline with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
科学研究应用
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine has several scientific research applications:
Organic Electronics: It can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.
Material Science: Its unique electronic properties make it suitable for use in the development of new materials with specific electronic characteristics.
作用机制
The mechanism of action of 5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine involves its interaction with molecular targets through its arylamine and thiophene moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties also play a role in its function as a hole-transporting material in electronic devices .
相似化合物的比较
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core instead of thiophene.
N,N-bis(4-methoxyphenyl)aniline: Lacks the thiophene ring, making it less suitable for electronic applications.
Uniqueness
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine is unique due to the presence of the bromine atom and the thiophene ring, which enhance its electronic properties and make it more effective as a hole-transporting material compared to its analogs .
属性
分子式 |
C18H16BrNO2S |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
5-bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine |
InChI |
InChI=1S/C18H16BrNO2S/c1-21-15-7-3-13(4-8-15)20(18-12-11-17(19)23-18)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |
InChI 键 |
NVQMXDDLXIDXGV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(S3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















